3-Bromoisothiazolo[5,4-b]pyridine
Overview
Description
3-Bromoisothiazolo[5,4-b]pyridine is a brominated heterocyclic aromatic organic compound It is characterized by the presence of a bromine atom attached to the isothiazolo[5,4-b]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoisothiazolo[5,4-b]pyridine typically involves the bromination of isothiazolo[5,4-b]pyridine. One common method is the reaction of isothiazolo[5,4-b]pyridine with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 3-Bromoisothiazolo[5,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a corresponding bromate or hypobromite.
Reduction: Reduction reactions can lead to the formation of 3-aminoisothiazolo[5,4-b]pyridine.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium hypochlorite can be used, often in the presence of a catalyst.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles, such as sodium hydroxide or ammonia, can be used for substitution reactions.
Major Products Formed:
Oxidation: Bromates, hypobromites, and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
3-Bromoisothiazolo[5,4-b]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-Bromoisothiazolo[5,4-b]pyridine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the biological system and the specific derivatives of the compound.
Comparison with Similar Compounds
2-Bromothiazole
4-Bromopyridine
3-Bromothiophene
2-Bromopyridine
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Properties
IUPAC Name |
3-bromo-[1,2]thiazolo[5,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2S/c7-5-4-2-1-3-8-6(4)10-9-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMUTYICKDDXKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SN=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80726413 | |
Record name | 3-Bromo[1,2]thiazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80726413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
540492-90-8 | |
Record name | 3-Bromo[1,2]thiazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80726413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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